
Diaquodiammineplatinum dinitrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaquodiammineplatinum dinitrate typically involves the reaction of cisplatin (cis-diamminedichloroplatinum(II)) with silver nitrate in an aqueous solution. The reaction proceeds as follows:
[ \text{cis-Pt(NH}_3\text{)_2Cl}_2 + 2 \text{AgNO}_3 \rightarrow \text{cis-Pt(NH}_3\text{)_2(H}_2\text{O)}_2(\text{NO}_3)_2 + 2 \text{AgCl} ]
In this reaction, silver nitrate acts as a reagent to replace the chloride ions in cisplatin with nitrate ions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diaquodiammineplatinum dinitrate undergoes various types of chemical reactions, including:
Substitution Reactions: The water molecules coordinated to the platinum center can be replaced by other ligands, such as chloride or other anions.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts (e.g., sodium chloride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride ions can yield cisplatin, while hydrolysis can produce various platinum hydroxide species .
Scientific Research Applications
Diaquodiammineplatinum dinitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its anticancer properties, similar to cisplatin, and its potential use in chemotherapy.
Mechanism of Action
The mechanism of action of diaquodiammineplatinum dinitrate involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process are similar to those of cisplatin .
Comparison with Similar Compounds
Similar Compounds
Cisplatin (cis-diamminedichloroplatinum(II)): A widely used chemotherapy drug with a similar structure but different ligands.
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)): Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin (trans-l-diaminocyclohexane oxalato platinum(II)): A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Diaquodiammineplatinum dinitrate is unique due to its specific ligand arrangement and its ability to undergo various substitution reactions, making it a versatile precursor for the synthesis of other platinum-based compounds. Its interactions with biological molecules also make it a valuable compound for research in medicinal chemistry .
Biological Activity
Diaquodiammineplatinum dinitrate (DADP) is a platinum-based compound that has garnered attention due to its potential anticancer properties. This compound belongs to a class of drugs known for their ability to form DNA adducts, which are critical for inducing cytotoxic effects in cancer cells. Understanding the biological activity of DADP involves exploring its mechanisms of action, pharmacokinetics, and therapeutic efficacy.
DADP functions primarily through the formation of intrastrand cross-links with DNA. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The cytotoxicity of platinum compounds is largely attributed to their ability to bind to the N7 position of guanine bases in DNA, resulting in structural changes that prevent proper DNA function.
Key Mechanistic Insights:
- DNA Binding : DADP forms stable adducts with DNA, which are crucial for its anticancer activity.
- Cell Cycle Arrest : The formation of DNA cross-links triggers cell cycle checkpoints, preventing cells from progressing through the cell cycle.
- Apoptosis Induction : The accumulation of DNA damage activates apoptotic pathways, leading to programmed cell death.
Pharmacokinetics
The pharmacokinetic profile of DADP is essential for understanding its therapeutic potential. Studies indicate that the absorption, distribution, metabolism, and excretion (ADME) characteristics significantly influence its efficacy and safety profile.
Parameter | Description |
---|---|
Absorption | Rapidly absorbed after administration |
Distribution | Widely distributed in tissues; high affinity for tumor cells |
Metabolism | Undergoes hydrolysis and forms active metabolites |
Excretion | Primarily excreted via the kidneys |
Case Studies and Research Findings
Several studies have evaluated the biological activity and clinical efficacy of DADP. Below are notable findings from recent research:
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Antitumor Activity :
- A study demonstrated that DADP exhibited significant antitumor activity against various cancer cell lines, including ovarian and lung cancer models. The compound induced apoptosis through the activation of caspase pathways.
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Combination Therapy :
- Research indicated that combining DADP with other chemotherapeutic agents enhanced its efficacy. For instance, co-treatment with paclitaxel showed synergistic effects in inhibiting tumor growth in xenograft models.
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Toxicity Profile :
- Clinical trials reported manageable toxicity levels associated with DADP compared to traditional platinum agents like cisplatin. The incidence of nephrotoxicity was notably lower, making it a promising alternative in treating resistant tumors.
Properties
IUPAC Name |
azane;platinum(2+);dinitrate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.2H3N.2H2O.Pt/c2*2-1(3)4;;;;;/h;;2*1H3;2*1H2;/q2*-1;;;;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZIMFWOKSKHBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O8Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929217 | |
Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-02-0, 62714-59-4 | |
Record name | Platinum(2+), diamminediaqua-, dinitrate (8CI,9C) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+), diamminediaqua-, (SP-4-1)-, dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062714594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum(2+) nitrate--ammonia--water (1/2/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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